

# MEB55 vs. ST362: A Comparative Guide for Cancer Researchers

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## Compound of Interest

Compound Name: MEB55

Cat. No.: B13440341

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two promising synthetic strigolactone analogs, **MEB55** and ST362, in the context of cancer research. It aims to deliver an objective overview of their performance, supported by available experimental data, to aid researchers in making informed decisions for their studies.

## I. At a Glance: MEB55 vs. ST362

Feature	MEB55	ST362
Compound Type	Synthetic Strigolactone Analog	Synthetic Strigolactone Analog
Primary Mechanism of Action	Induction of DNA double-strand breaks and inhibition of Homology-Directed Repair (HDR)	Induction of DNA double-strand breaks and inhibition of Homology-Directed Repair (HDR)
Secondary Mechanism	Disruption of microtubule networks	Disruption of microtubule networks
Key Molecular Target	Induces proteasomal degradation of RAD51	Induces proteasomal degradation of RAD51
Therapeutic Potential	Monotherapy and combination therapy, particularly with PARP inhibitors	Monotherapy and combination therapy, particularly with PARP inhibitors

## II. Quantitative Performance Data

The following tables summarize the available quantitative data for **MEB55** and **ST362**, facilitating a direct comparison of their anti-cancer activities.

Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Conditionally Reprogrammed Cells (CRCs)

Compound	IC50 (ppm)	IC50 (µM)
MEB55	1.8	~5.8
ST362	2.3	~4.8

Note: The IC50 values were determined in patient-derived prostate tumor CRCs. Both compounds showed high selectivity for tumor cells over normal prostate cells[1]. Further studies are needed to establish IC50 values across a broader range of cancer cell lines.

Table 2: Induction of Apoptosis in Prostate Cancer CRCs

Treatment	% of Cells in Sub-G1 Phase (Apoptosis)
Vehicle (Control)	6%
MEB55	40%
ST362	37%

Data reflects the percentage of cells in the sub-G1 fraction, indicative of apoptosis, after treatment with the respective compounds at their IC50 concentrations[1].

Table 3: In Vivo Efficacy in MDA-MB-231 Breast Cancer Xenograft Model

Treatment	Tumor Weight Reduction (%)
MEB55	47%
ST362	49%
Paclitaxel (Reference)	68%

Tumor weight reduction was measured at the end of the experiment compared to the untreated control group.

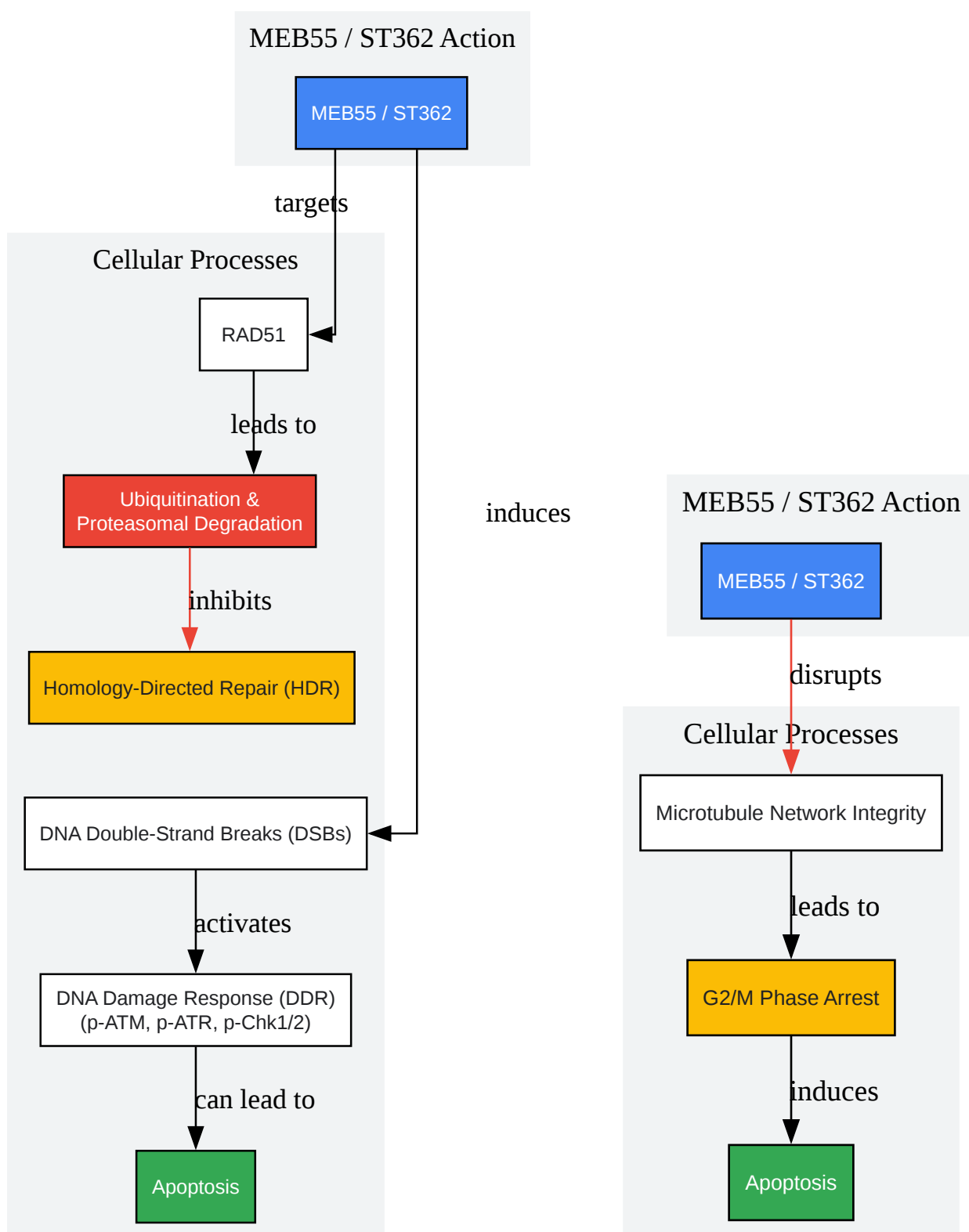
### III. Mechanism of Action

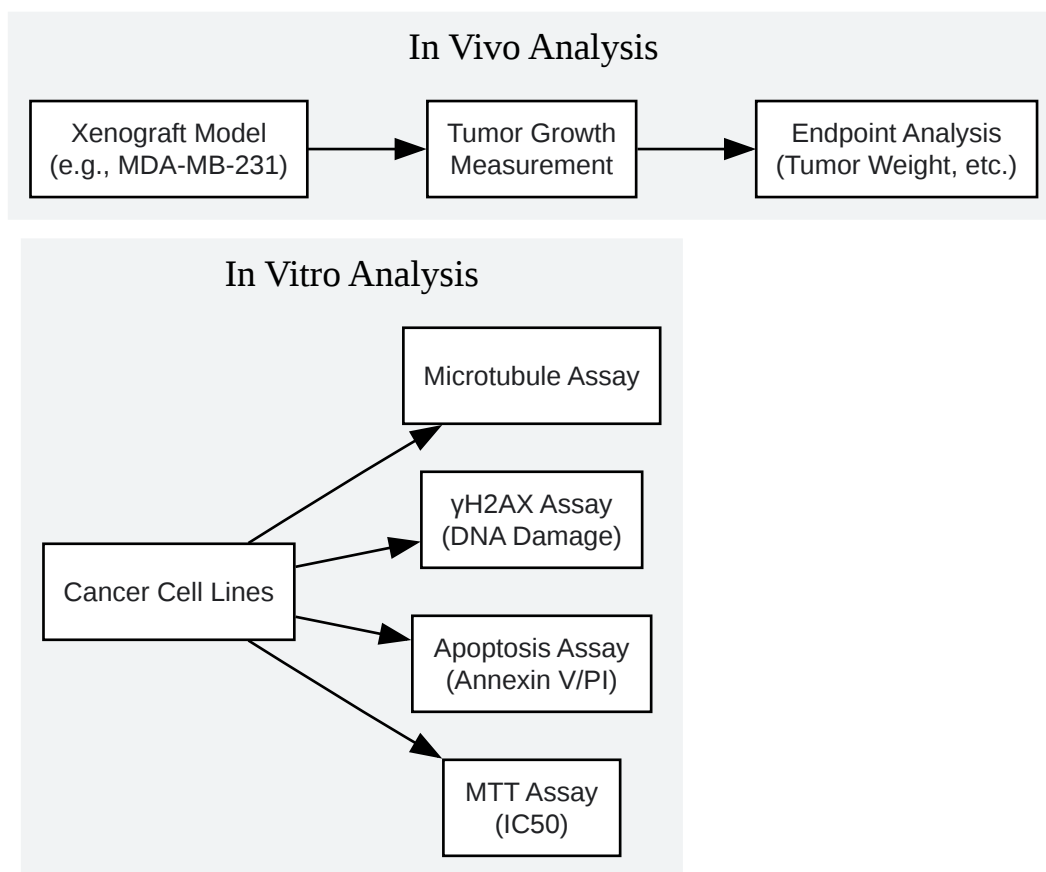
Both **MEB55** and ST362 exert their anti-cancer effects through a dual mechanism of action, primarily targeting DNA repair processes and also affecting microtubule dynamics.

#### A. DNA Damage and Repair Inhibition

**MEB55** and ST362 induce DNA double-strand breaks (DSBs) in cancer cells. This is evidenced by the formation of  $\gamma$ H2AX nuclear foci. Concurrently, they activate the DNA damage response (DDR) signaling pathway, leading to the phosphorylation of key kinases such as ATM, ATR, Chk1, and Chk2[2].

A crucial aspect of their mechanism is the inhibition of Homology-Directed Repair (HDR), a major pathway for repairing DSBs. Both compounds induce the ubiquitination and subsequent proteasomal degradation of RAD51, a protein essential for HDR. This failure to recruit RAD51 to the sites of DNA damage creates a "BRCAness" phenotype in cancer cells, making them highly susceptible to agents that cause single-strand DNA breaks, such as PARP inhibitors. This synergistic effect has been observed in BRCA1-proficient cancer cells[2].





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## References

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